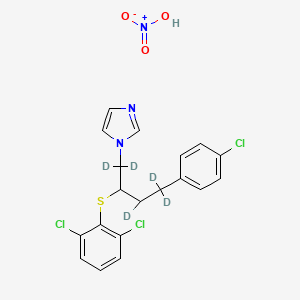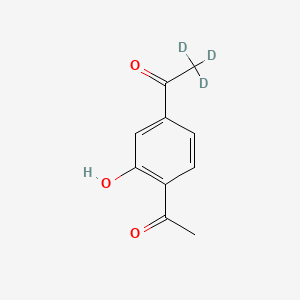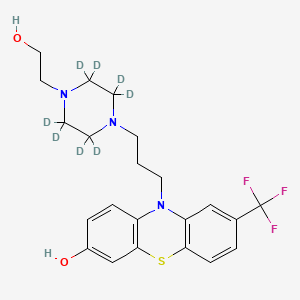
Fmoc-Thr(tBu)-OH-13C4,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Thr(tBu)-OH-13C4,15N: Fmoc-O-tert-butyl-L-threonine , is a modified amino acid derivative used extensively in peptide synthesis. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including structural biology and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-L-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The Fmoc group is introduced to protect the amine group, while the tert-butyl group protects the hydroxyl group. The process involves the reaction of threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and tert-butyl chloride under basic conditions .
Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-L-threonine involves large-scale solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of the compound, which is crucial for its widespread use in research and development .
Chemical Reactions Analysis
Types of Reactions: Fmoc-O-tert-butyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of the Fmoc group to yield the free amine.
Scientific Research Applications
Chemistry: Fmoc-O-tert-butyl-L-threonine is widely used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, allowing for the creation of custom peptides for various research purposes .
Biology: In biological research, the isotopically labeled version of this compound is used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study protein structures and dynamics .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its stability and ease of incorporation into peptides make it valuable in drug design and development .
Industry: In the industrial sector, Fmoc-O-tert-butyl-L-threonine is used in the production of peptide-based materials and coatings. Its ability to form stable peptides makes it suitable for various industrial applications .
Mechanism of Action
The primary mechanism of action of Fmoc-O-tert-butyl-L-threonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The tert-butyl group similarly protects the hydroxyl group. These protecting groups are removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OH: Similar in structure but with a serine residue instead of threonine.
Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue with a tert-butyl group.
Fmoc-Lys(Boc)-OH: Features a lysine residue with a Boc protecting group.
Uniqueness: Fmoc-O-tert-butyl-L-threonine is unique due to its specific combination of protecting groups and isotopic labeling. This makes it particularly useful in applications requiring high stability and precise structural analysis .
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1/i1+1,14+1,20+1,21+1,24+1 |
InChI Key |
LZOLWEQBVPVDPR-WKZRXMFASA-N |
Isomeric SMILES |
CC(C)(C)O[13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)


